N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole-pyrrole core substituted with a 2-methoxyethyl group and a 3-methoxybenzamide moiety. The presence of methoxy groups may enhance solubility and modulate electronic properties, while the benzothiazole ring could contribute to π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15-16(2)27(12-13-29-3)22(26-23(28)17-8-7-9-18(14-17)30-4)21(15)24-25-19-10-5-6-11-20(19)31-24/h5-11,14H,12-13H2,1-4H3,(H,26,28) |
InChI Key |
WCXNNYKKURWYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OC)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the core structure.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several analogs, particularly those documented in regulatory and synthetic chemistry contexts. Below is a detailed comparison:
Table 1: Structural Comparison with Key Analogs
Key Observations :
Core Heterocycles: The target compound’s benzothiazole-pyrrole system offers extended aromaticity compared to AB-CHFUPYCA’s thiazole-cyclopropane core. This difference may influence electronic properties (e.g., dipole moments) and binding affinities in biological targets.
Substituent Effects :
- Both compounds feature a 2-methoxyethyl group, which likely improves solubility in polar solvents. However, the target’s 3-methoxybenzamide side chain adds a bulky aromatic substituent absent in AB-CHFUPYCA, possibly affecting steric interactions in molecular recognition .
Functional Groups :
- The amide group in the target compound is part of a benzamide system, whereas AB-CHFUPYCA employs a carboxamide linked to a cyclopropane. This distinction may alter hydrogen-bonding capabilities and metabolic stability .
Research Findings and Methodological Context
- This implies that analogs like AB-CHFUPYCA and the target compound could be characterized via X-ray diffraction using SHELXL or related tools .
- Biological Relevance : The benzothiazole moiety in the target compound is often associated with kinase inhibition or antimicrobial activity in medicinal chemistry. In contrast, cyclopropane-containing analogs like AB-CHFUPYCA are frequently explored for their unique pharmacokinetic profiles .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 371.5 g/mol. Its structure integrates a benzothiazole moiety, which is often linked with various pharmacological activities, including antimicrobial and anticancer effects. The presence of the pyrrole ring further enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1144439-67-7 |
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties. The benzothiazole component is particularly noted for its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antibiotics.
Anticancer Properties
Research suggests that this compound may exhibit anticancer activity. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that derivatives of benzothiazole can interfere with cellular signaling pathways associated with cancer proliferation.
The interaction of this compound with biological targets can be elucidated through various in vitro assays. These studies are crucial for understanding how the compound modulates biological pathways:
- Cell Viability Assays : Evaluating the effect on cancer cell lines to determine cytotoxicity and selectivity.
- Apoptosis Detection : Using flow cytometry to assess apoptotic markers in treated cells.
- Mechanistic Studies : Investigating the impact on specific signaling pathways involved in cell survival and proliferation.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Benzothiazole : Starting from 2-amino benzothiazole and appropriate reagents.
- Pyrrole Ring Formation : Utilizing 4,5-dimethylpyrrole under controlled conditions to ensure yield and purity.
- Amide Bond Formation : Coupling the pyrrole derivative with 3-methoxybenzoic acid using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Efficacy : In vitro assays indicated that the compound could reduce cell viability in breast cancer cell lines by inducing apoptosis .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s benzothiazole and pyrrole moieties suggest a multi-step synthesis. A common approach involves:
Condensation reactions : Hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with ketones or enones under ethanol reflux, analogous to pyrazoline syntheses .
Functionalization : Introducing the 2-methoxyethyl group may require alkylation or nucleophilic substitution.
- Optimization : Yield improvements are achieved by varying catalysts (e.g., NaOMe or MgCl₂) and solvents (methanol/ethyl acetate mixtures). For example, potassium carbonate in methanol with MgCl₂ increased purity to >95% in analogous benzimidazole syntheses .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., methoxyethyl protons at δ 3.3–3.7 ppm). IR identifies carbonyl (C=O, ~1680 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. For example, pyrazoline derivatives in Acta Crystallographica showed dihedral angles <10° between aromatic rings, critical for confirming planarity .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- In vitro screens : Test antitumor activity via MTT assays (e.g., against HeLa or MCF-7 cell lines) at 10–100 μM doses. Pyrazoline derivatives exhibited IC₅₀ values of 12–25 μM .
- Enzyme inhibition : Assess binding to kinases (e.g., EGFR) using fluorescence polarization. Docking studies (AutoDock Vina) predict binding poses, with RMSD <2 Å validating computational models .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed binding affinities?
- Methodological Answer :
- Docking vs. MD Simulations : Initial docking (e.g., Glide SP) may suggest high affinity, but molecular dynamics (MD) over 100 ns can reveal unstable binding. For example, MD of benzothiazole-triazole hybrids showed ligand dissociation due to solvent exposure .
- Free Energy Calculations : Use MM-GBSA to quantify binding energy discrepancies. A ΔG > -40 kcal/mol indicates false positives .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxyethyl chain, enhancing solubility.
- Co-crystallization : Co-formers like succinic acid improve dissolution rates. For analogs, co-crystals increased solubility by 3–5× .
Q. How should researchers address inconsistent SAR data across structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Pool data from 10–15 analogs to identify trends. For instance, electron-withdrawing groups (e.g., -NO₂) on the benzamide moiety reduced activity by 50%, while methoxy groups enhanced it .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., using MOE) to correlate substituent electronegativity with IC₅₀ values. A leave-one-out cross-validation (q² > 0.6) ensures reliability .
Q. What advanced separation techniques purify this compound from by-products with similar polarity?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Retention times for benzothiazole derivatives range 8–12 min .
- Preparative SFC : Supercritical CO₂ with 20% methanol co-solvent achieves >99% purity for chiral analogs .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsome (e.g., rat S9 fraction) degradation. If t₁/₂ < 30 min, rapid metabolism likely explains in vivo inactivity .
- Toxicokinetics : Measure plasma exposure (AUC₀–₂₄h) via LC-MS/MS. Low AUC (<500 ng·h/mL) suggests poor absorption .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
